molecular formula C8H6ClN3O4 B12810008 n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide CAS No. 65078-78-6

n-(4-Chloro-2-nitrophenyl)-n-nitrosoacetamide

Cat. No.: B12810008
CAS No.: 65078-78-6
M. Wt: 243.60 g/mol
InChI Key: CHDHTJFOQWABRR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a nitroso group attached to a phenyl ring, along with an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide typically involves the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by the nitrosation of the resulting compound. The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and sodium nitrite in acidic medium for nitrosation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The nitro group may also contribute to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-nitrophenyl)-4-methoxybenzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-(4-Chloro-2-nitrophenyl)-N-nitrosoacetamide is unique due to its combination of chloro, nitro, and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for specific research applications .

Properties

CAS No.

65078-78-6

Molecular Formula

C8H6ClN3O4

Molecular Weight

243.60 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-N-nitrosoacetamide

InChI

InChI=1S/C8H6ClN3O4/c1-5(13)11(10-14)7-3-2-6(9)4-8(7)12(15)16/h2-4H,1H3

InChI Key

CHDHTJFOQWABRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N=O

Origin of Product

United States

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